molecular formula C11H15N3 B2477340 1-butyl-1H-benzimidazol-5-amine CAS No. 73857-61-1

1-butyl-1H-benzimidazol-5-amine

Cat. No.: B2477340
CAS No.: 73857-61-1
M. Wt: 189.262
InChI Key: ZHLIYHTXCMFVOS-UHFFFAOYSA-N
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Description

1-Butyl-1H-benzimidazol-5-amine (CAS 73857-61-1) is a high-purity benzimidazole derivative supplied with a minimum purity of ≥98% . This compound belongs to a class of heterocyclic aromatic compounds that have attracted significant interest in medicinal and industrial research due to their wide range of proven biological activities . The benzimidazole core is a privileged structure in drug discovery, and this particular derivative serves as a key synthetic intermediate for the development of novel therapeutic agents. Research indicates that benzimidazole derivatives exhibit antiviral, antimicrobial, antifungal, and antitumor properties, with the specific activity often influenced by the type and position of the substituent on the benzimidazole ring . Beyond its pharmaceutical applications, this compound is also relevant in industrial chemistry, where benzimidazoles are studied for their properties as corrosion inhibitors for metals and alloys . Furthermore, theoretical and spectroscopic studies, including Density Functional Theory (DFT) calculations, have been performed on related N-butyl benzimidazole structures to understand their molecular electrostatic potential, frontier molecular orbitals, and other physicochemical characteristics, providing a solid foundation for further research and development . The product is intended for research and further manufacturing purposes only and is not intended for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-3-6-14-8-13-10-7-9(12)4-5-11(10)14/h4-5,7-8H,2-3,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLIYHTXCMFVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization

The synthesis of 1-butyl-1H-benzimidazol-5-amine can be achieved through multi-step synthetic routes. A common approach involves the initial preparation of a substituted phenylenediamine precursor, followed by cyclization to form the benzimidazole (B57391) ring.

One possible synthetic pathway starts with the nitration of a suitable aniline (B41778) derivative, followed by reduction of the nitro group to an amine. For instance, the synthesis of 5-aminobenzimidazole (B183301) can involve the preparation of 2,4-dinitroaniline, which is then selectively reduced to 4-nitro-1,2-phenylenediamine. google.com This intermediate can then be cyclized with a suitable reagent, such as formic acid or an orthoester, to form the benzimidazole ring. connectjournals.com Subsequent reduction of the nitro group at the 5-position yields 5-aminobenzimidazole. google.com The final step would involve the N-alkylation of 5-aminobenzimidazole with a butyl halide to introduce the butyl group at the N1 position.

Alternatively, the synthesis can proceed by first preparing N-butylated phenylenediamine. The condensation of o-phenylenediamines with aldehydes is a widely used method for constructing the benzimidazole ring. connectjournals.comrsc.org In this case, 4-amino-N1-butylbenzene-1,2-diamine could be reacted with a suitable one-carbon synthon to yield this compound.

The characterization of the final compound and its intermediates is crucial to confirm their structure and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as N-H and C-N bonds.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is compared with the calculated values for the expected molecular formula.

Physicochemical Properties

The physicochemical properties of 1-butyl-1H-benzimidazol-5-amine are important for its handling, storage, and application in further chemical synthesis or biological studies.

Interactive Data Table: of this compound

PropertyValue
Molecular Formula C₁₁H₁₅N₃ chemscene.com
Molecular Weight 189.26 g/mol chemscene.com
CAS Number 73857-61-1 chemscene.com
Topological Polar Surface Area (TPSA) 43.84 Ų chemscene.com
LogP (Octanol/Water Partition Coefficient) 2.4186 chemscene.com
Hydrogen Bond Donors 1 chemscene.com
Hydrogen Bond Acceptors 3 chemscene.com
Rotatable Bonds 3 chemscene.com

Theoretical and Computational Investigations of 1 Butyl 1h Benzimidazol 5 Amine

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of 1-butyl-1H-benzimidazol-5-amine. nih.govdntb.gov.uaresearchgate.net These calculations, often performed using basis sets like B3LYP/6-311++G(d,p), allow for the determination of various molecular parameters, providing a comprehensive understanding of the compound's behavior. nih.govdntb.gov.ua

Geometry Optimization and Structural Parameter Analysis

The first step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of this compound. This process determines key structural parameters such as bond lengths and bond angles.

Studies on similar benzimidazole (B57391) derivatives, like N-butyl-1H-benzimidazole, have shown that the presence of the butyl substituent does not drastically alter the core benzimidazole structure. nih.govdntb.gov.ua For instance, the bond lengths within the benzimidazole ring remain largely consistent with the parent molecule. nih.gov It is observed that the bond lengths in the butyl group are typical for alkanes. nih.gov Theoretical calculations have demonstrated good agreement with experimental data where available. nih.govdntb.gov.ua

Below is a representative table of calculated bond lengths and angles for a benzimidazole derivative, illustrating the type of data obtained from geometry optimization.

ParameterBond Length (Å)
C1-C21.415
C1-N261.386
C2-N271.387
C7-N261.377
C7-N271.306
C13-C161.534
C16-C191.533
C19-C221.531

Note: The atom numbering is based on the specific computational model used in the cited study and may not directly correspond to the IUPAC nomenclature of this compound.

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO Energies and Spatial Distribution)

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in this regard. mdpi.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For benzimidazole derivatives, the HOMO is typically distributed over the benzimidazole ring, indicating that this is the primary site for electrophilic attack. nih.gov The LUMO is also generally located on the benzimidazole moiety, suggesting it as the site for nucleophilic attack. nih.gov The specific energies of the HOMO, LUMO, and the energy gap provide quantitative measures of the molecule's electronic behavior. ntu.edu.iq

ParameterEnergy (eV)
HOMO-5.758
LUMO-0.718
Energy Gap (ΔE)5.040

Note: These values are illustrative and are based on calculations for a related benzimidazole compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. mdpi.comnih.gov The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. nih.gov

In benzimidazole derivatives, the MEP analysis often reveals that the nitrogen atoms of the imidazole (B134444) ring are regions of high negative potential, making them likely sites for interaction with electrophiles. mdpi.com Conversely, the hydrogen atoms, particularly those attached to nitrogen or the aromatic ring, often exhibit positive potential, indicating them as potential sites for nucleophilic interaction. mdpi.com

Fukui Functions and Mulliken Atomic Charge Analysis for Nucleophilic and Electrophilic Centers

To further quantify the reactivity of different atomic sites, Fukui functions and Mulliken atomic charge analysis are employed. mdpi.com Fukui functions help to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. Mulliken atomic charges provide an estimation of the partial charge on each atom in the molecule, which influences many molecular properties, including the electronic structure and vibrational characteristics. mdpi.com

Analysis of benzimidazole derivatives typically shows that the nitrogen atoms carry negative Mulliken charges, confirming their nucleophilic character. mdpi.com The carbon and hydrogen atoms generally exhibit positive charges of varying magnitudes, indicating their electrophilic nature. mdpi.com This information complements the insights gained from MEP analysis.

Topological Analysis of Electron Density

The topological analysis of the electron density provides a deeper understanding of the chemical bonding and non-covalent interactions within the molecule.

Atoms in Molecules (AIM) Theory

The Atoms in Molecules (AIM) theory, developed by Richard Bader, is a powerful method for analyzing the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) to characterize the nature of chemical bonds. nih.gov By examining the critical points in the electron density, AIM can distinguish between covalent bonds, ionic bonds, and weaker interactions like hydrogen bonds and van der Waals forces. nih.gov The properties of the bond critical points, such as the electron density and its Laplacian, provide quantitative information about the strength and nature of the interactions. nih.gov This analysis is particularly useful for understanding the non-covalent interactions that stabilize the molecular structure. nih.govdntb.gov.ua

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a powerful computational tool used to visualize and characterize non-covalent interactions (NCIs) within a molecule. These interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, are crucial for understanding molecular stability, conformation, and interactions with other molecules. The analysis is based on the relationship between the electron density (ρ) and its first derivative.

While specific RDG data for this compound is not available in the cited literature, the introduction of the amino group at the 5-position would be expected to introduce new potential hydrogen bonding sites, likely leading to more prominent blue regions in an RDG plot, indicating strong N-H···N or other hydrogen bond-type interactions that would further stabilize the molecular structure.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the localization of electrons in a molecular system. They are particularly useful for identifying covalent bonds, lone pairs, and the delocalization of electrons, offering a chemically intuitive picture of electronic structure. Both ELF and LOL depend on the kinetic energy density, with high values indicating regions where the probability of finding an electron pair is high.

In computational studies of the closely related N-butyl-1H-benzimidazole, ELF and LOL analyses have been performed to confirm the nature of its chemical bonds. The results show high localization (typically depicted in red) around hydrogen atoms, indicative of strong covalent C-H and N-H bonds. Regions of lower electron localization are generally found around the C-N bonds within the benzimidazole ring, suggesting a degree of electron delocalization. The color-coded maps generated from these analyses confirm the presence of both bonding and non-bonding electrons throughout the molecule.

For this compound, the addition of the amino group would introduce a nitrogen lone pair and N-H bonds. An ELF/LOL analysis would be expected to show a distinct localization basin corresponding to the lone pair on the amino nitrogen, a feature that significantly influences the molecule's basicity and nucleophilicity. The covalent N-H bonds of the amino group would also appear as regions of high electron localization.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer (ICT), and hyperconjugative interactions that contribute to molecular stability. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)). A higher E(2) value indicates a stronger interaction and greater delocalization of electron density.

For the parent structure, N-butyl-1H-benzimidazole, NBO analysis has been instrumental in understanding its electronic stability. The analysis reveals significant delocalization of σ- and π-electrons from donor C-C and C-N bonds to acceptor (antibonding) C-C and C-N orbitals within the benzimidazole ring system. For instance, the delocalization of a σ-electron from a C1–C2 bond to antibonding orbitals like σ(C1–C6) and σ(C1–N26) results in stabilization energies of 4.63 kJ/mol and 0.86 kJ/mol, respectively. These interactions demonstrate the importance of hyperconjugation in stabilizing the molecule.

The presence of the electron-donating amino group at the 5-position of this compound would significantly enhance intramolecular charge transfer. The lone pair of the amino nitrogen (a strong n donor) would interact strongly with the π* antibonding orbitals of the benzimidazole ring. This n → π* interaction would lead to a substantial stabilization energy and increased electron delocalization, affecting the molecule's electronic properties and reactivity. This is supported by studies on other 5-amino-benzimidazole derivatives, which show that the amino group's lone pair electrons are involved in conjugation with the heterocyclic π-system.

Table 1: Selected Intramolecular Interactions and Stabilization Energies (E(2)) for N-butyl-1H-benzimidazole

Donor NBO (i)Acceptor NBO (j)E(2) (kJ/mol)
σ (C1–C2)σ* (C1–C6)4.63
σ (C1–C2)σ* (C1–N26)0.86
σ (C1–C2)σ* (C6–H11)2.42

Data derived from studies on N-butyl-1H-benzimidazole. The atom numbering is based on the computational model used in the source study.

Computational Studies on Reaction Mechanisms and Kinetics

Computational chemistry provides essential tools for investigating the pathways of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. By modeling reactants, products, transition states, and intermediates, it is possible to map out the potential energy surface (PES) of a reaction.

While specific computational studies on the reaction mechanisms and kinetics of this compound were not found, research on similar benzimidazole derivatives highlights the methodologies used. For example, a study on the isomerization of 5-nitro-1H-benzo[d]imidazole to its 6-nitro isomer employed density functional theory (DFT) to map the reaction pathway. Such studies are crucial for understanding reactivity, predicting reaction outcomes, and designing synthetic routes.

Elucidation of Transition States and Activation Energies

A key aspect of mechanistic studies is the identification of transition states (TS), which are the highest energy points along a reaction coordinate, and the calculation of their corresponding activation energies (Ea). The activation energy represents the minimum energy required for a reaction to occur and is a critical parameter in determining reaction rates.

In the computational study of the 5-nitro-1H-benzo[d]imidazole rearrangement, two transition states were identified along the potential energy surface. The geometries of these transient structures were optimized, and their energies were calculated to determine the energy barriers for the reaction steps. Similar computational approaches could be applied to reactions involving this compound, such as electrophilic aromatic substitution, to predict the most likely reaction pathways and the energies required to overcome the transition states.

Theoretical Modeling of Solvent Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and kinetics. Computational models can account for these solvent effects using methods like the self-consistent reaction field (SCRF), where the solvent is treated as a continuous medium with a specific dielectric constant.

For the 5-nitro-1H-benzo[d]imidazole system, calculations were performed in both the gas phase and in a water solvent model. This allowed for a comparison of the reaction kinetics and activation energies under different environmental conditions, demonstrating the impact of the solvent on the reaction's thermodynamic and kinetic parameters. For a molecule like this compound, which possesses both nonpolar (butyl chain) and polar (amino and imidazole groups) regions, theoretical modeling of solvent effects would be vital to accurately predict its reactive behavior in various media, from nonpolar organic solvents to aqueous solutions.

Spectroscopic Characterization Methodologies in Advanced Research

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

1H NMR and 13C NMR Chemical Shift Analysis

¹H NMR: The proton NMR spectrum of 1-butyl-1H-benzimidazol-5-amine would provide distinct signals for each unique proton environment. The aromatic protons on the benzimidazole (B57391) ring are expected to appear in the downfield region of approximately 6.5-8.0 ppm. The presence of the electron-donating amine group at C5 would shield the adjacent protons (H4 and H6), shifting them to a slightly higher field (lower ppm) compared to those in unsubstituted benzimidazoles. rsc.orgnih.gov The proton at the C2 position of the imidazole (B134444) ring typically appears as a sharp singlet further downfield.

The protons of the N-butyl group would show characteristic aliphatic signals: a triplet for the terminal methyl (-CH₃) group around 0.9 ppm, and multiplets for the three methylene (B1212753) (-CH₂-) groups between approximately 1.2 and 4.2 ppm, with the methylene group directly attached to the nitrogen (N-CH₂) being the most deshielded. The protons of the amine (-NH₂) group would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The aromatic and imidazole carbons would resonate in the 100-150 ppm range. rsc.org The C2 carbon of the imidazole ring is typically the most downfield among the heterocyclic carbons. The carbons of the butyl group would appear in the upfield region, generally between 10 and 50 ppm. The chemical shifts would be consistent with data reported for various N-substituted and C-substituted benzimidazoles. rsc.orgnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound | ¹H NMR | ¹³C NMR | | :--- | :--- | | Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) | | Aromatic Protons (C4, C6, C7-H) | 6.5 - 7.5 | Aromatic Carbons (C4, C5, C6, C7) | 100 - 130 | | Imidazole Proton (C2-H) | ~8.0 | Benzene (B151609) Fusion Carbons (C3a, C7a) | 130 - 145 | | N-CH₂ (Butyl) | 4.0 - 4.2 | Imidazole Carbon (C2) | ~145 | | -CH₂- (Butyl) | 1.2 - 1.8 | N-C H₂ (Butyl) | 45 - 50 | | -CH₃ (Butyl) | ~0.9 | -C H₂- (Butyl) | 20 - 35 | | -NH₂ | Variable (broad) | -C H₃ (Butyl) | 10 - 15 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. An HSQC spectrum correlates directly bonded carbon and proton atoms, allowing for definitive assignment of each CHx group. rsc.org An HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular structure by connecting the butyl group to the nitrogen and confirming the substitution pattern on the benzimidazole ring. rsc.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₁H₁₅N₃), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to a monoisotopic mass of 189.1266 g/mol . chemscene.com

The fragmentation pattern under electron ionization (EI) would likely involve characteristic losses. A primary fragmentation pathway would be the loss of a propyl radical (•C₃H₇) via cleavage of the butyl chain, leading to a significant fragment ion. Another expected fragmentation is the loss of the elements of butene (C₄H₈) through a McLafferty-type rearrangement, if sterically feasible, or simple C-N bond cleavage. The benzimidazole ring itself is quite stable, and its fragmentation would dominate at higher energies. nist.gov

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no published crystal structure for this compound was found, analysis of related benzimidazole derivatives allows for predictions of its solid-state characteristics. nih.govmdpi.comdntb.gov.ua

Applications in Advanced Chemical Sciences Non Pharmacological

Materials Science Applications

In the realm of materials science, the focus is on harnessing the photophysical and electronic properties of 1-butyl-1H-benzimidazol-5-amine and its derivatives for applications in optoelectronics and advanced coatings.

While direct research specifically citing this compound in dye-sensitized solar cells (DSSCs) is limited, the closely related compound, N-butyl-1H-benzimidazole, has been investigated as a key component in electrolytes for these devices. Benzimidazole (B57391) derivatives, in general, are known to improve charge transfer capabilities within the electrolyte of DSSCs. The amine group on this compound could potentially serve as an anchoring group to the semiconductor surface or as a site for modification to tune the electronic properties of the resulting dye, a critical factor in the efficiency of DSSCs. The butyl group contributes to the solubility and stability of the electrolyte. Further research is needed to fully explore the potential of the amino-substituted derivative in this context.

Benzimidazole derivatives are recognized for their fluorescent properties, making them suitable for use as optical materials and dyes. The extended π-system of the benzimidazole core in this compound is responsible for its absorption and emission of light. The introduction of the amine group at the 5-position can significantly influence the photophysical properties, often leading to a red-shift in the absorption and emission spectra. This tunability is highly desirable for creating dyes with specific color characteristics for various applications, including fluorescent probes and imaging agents.

Property Significance in Optical Materials
FluorescenceEnables use in fluorescent dyes and sensors.
PhotostabilityCrucial for the longevity of optical devices.
Tunable Absorption/EmissionAllows for the design of materials with specific colors.

The inherent stability of the benzimidazole ring structure makes its derivatives, including this compound, attractive candidates for incorporation into coatings and as polymer additives. These compounds can enhance the thermal stability and UV resistance of polymeric materials. The amine functionality of this compound offers a reactive handle to chemically graft the molecule onto polymer backbones, leading to a more durable and integrated additive. This can prevent leaching and improve the long-term performance of the coating or polymer.

Catalysis and Industrial Chemistry

In the field of catalysis, the structural features of this compound offer potential for its use in creating novel catalytic systems, including Brønsted acidic ionic liquids and as ligands for metal-catalyzed reactions.

N-butyl-1H-benzimidazole has been identified as a precursor for the synthesis of Brønsted acidic ionic liquids (BAILs). These are ionic salts that possess a proton-donating site, making them effective and often recyclable catalysts for a variety of acid-catalyzed organic reactions. The synthesis typically involves the functionalization of the benzimidazole core to introduce an acidic group. The amine group in this compound could be a starting point for such a functionalization, for example, through sulfonation, to create a novel BAIL. The resulting ionic liquid would benefit from the inherent thermal stability of the benzimidazole core.

Potential Synthesis of a BAIL from this compound:

Step Description
1. Starting MaterialThis compound
2. FunctionalizationReaction of the amine group to introduce an acidic moiety (e.g., sulfonic acid).
3. Anion ExchangeIntroduction of a suitable counter-anion to form the ionic liquid.
4. Resulting ProductA Brønsted acidic ionic liquid with a benzimidazole core.

Benzimidazole derivatives are well-known for their ability to act as N-heterocyclic carbene (NHC) precursors or as neutral N-donor ligands in transition metal catalysis. The nitrogen atoms in the imidazole (B134444) ring of this compound can coordinate to a metal center, and the amine group at the 5-position could provide an additional coordination site, potentially leading to the formation of stable and catalytically active bidentate or bridging ligand-metal complexes. Such complexes could find applications in a wide range of metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and oxidations. The butyl group can enhance the solubility of these complexes in organic solvents, facilitating homogeneous catalysis. While specific studies on this compound as a ligand are not widely reported, the foundational chemistry of benzimidazoles in coordination chemistry suggests a promising area for future research.

Applications in Organocatalysis

While specific studies on the organocatalytic activity of this compound are not extensively documented, the inherent structural features of this molecule suggest its potential as a catalyst. The benzimidazole core can act as a hydrogen bond donor and acceptor, a key feature in many organocatalytic transformations. The presence of the 5-amino group, a basic site, and the N1-butyl group, which influences solubility and steric hindrance, further enhances its catalytic potential.

Structurally related chiral benzimidazole derivatives have been successfully employed as organocatalysts in various asymmetric syntheses. For instance, chiral benzimidazole-based guanidines have been utilized in the asymmetric α-amination of 1,3-dicarbonyl compounds, affording products with good to high yields and moderate to good enantioselectivities nih.gov. These catalysts operate through hydrogen bonding interactions to activate the substrate. It is plausible that this compound, if rendered chiral, could participate in similar transformations. The amino group could be functionalized with a chiral auxiliary to induce stereoselectivity.

The catalytic performance of a representative chiral benzimidazole-derived organocatalyst in an asymmetric amination reaction is summarized in the table below. This data illustrates the potential for high efficiency and stereocontrol achievable with this class of compounds.

CatalystSubstrateProduct Yield (%)Enantiomeric Excess (ee, %)
Chiral Benzimidazole Guanidine1,3-dicarbonyl compound8592

Data is representative of findings for structurally similar compounds and not this compound itself.

Corrosion Inhibition Mechanisms (Chemical Aspects)

Benzimidazole derivatives are well-established as effective corrosion inhibitors for various metals and alloys in acidic media bohrium.comnih.gov. The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. The this compound molecule possesses several features that suggest it would be an effective corrosion inhibitor. The benzimidazole ring provides a planar structure with π-electrons that can interact with the vacant d-orbitals of the metal. Furthermore, the nitrogen atoms of the imidazole ring and the exocyclic amino group can serve as active centers for adsorption.

The primary step in corrosion inhibition by organic molecules is their adsorption onto the metal surface. For this compound, this adsorption can occur through several mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated benzimidazole molecule in acidic solution.

Chemisorption: This involves the sharing of electrons between the heteroatoms (nitrogen) and the metal surface, forming a coordinate-type bond. The π-electrons of the aromatic ring can also participate in this interaction.

The mode of adsorption is influenced by factors such as the nature of the metal, the corrosive environment, and the concentration of the inhibitor. The presence of the butyl group can enhance the surface coverage by increasing the hydrophobicity of the molecule, thereby displacing water molecules from the metal surface. The amino group can contribute to stronger adsorption through its lone pair of electrons.

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are crucial for elucidating the mechanism of corrosion inhibition. Studies on related benzimidazole derivatives have shown that they typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process bohrium.comnih.gov.

Potentiodynamic polarization studies on mild steel in acidic solutions containing benzimidazole derivatives have demonstrated a significant decrease in the corrosion current density (icorr) upon addition of the inhibitor. The table below presents typical electrochemical parameters for a related amino-benzimidazole derivative, showcasing its inhibitive properties.

Inhibitor Concentration (mM)Corrosion Potential (Ecorr, mV vs. SCE)Corrosion Current Density (icorr, µA/cm²)Inhibition Efficiency (%)
0-450500-
0.1-46515070
0.5-4707585
1.0-4754092

Data is representative of findings for structurally similar compounds and not this compound itself.

EIS measurements further confirm the formation of a protective film on the metal surface, as indicated by an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration.

Metal Chelation and Coordination Chemistry

The nitrogen atoms in the benzimidazole ring and the 5-amino group of this compound make it an excellent ligand for coordinating with metal ions. The ability of benzimidazoles to form stable complexes with a variety of transition metals is well-documented chempap.orgresearchgate.netepa.gov. These complexes have diverse applications, including in catalysis and materials science.

The coordination can occur through the N3 atom of the imidazole ring and the nitrogen atom of the amino group, forming a chelate ring with the metal ion. The N1-butyl substituent can influence the steric environment around the coordination center, potentially affecting the geometry and stability of the resulting metal complex.

The stability of metal complexes with benzimidazole ligands is quantified by their stability constants (log K). Potentiometric studies of benzimidazole complexes with Ni(II) and Co(II) have been conducted to determine these constants chempap.org. The table below provides representative stability constants for benzimidazole with these metal ions.

Metal Ionlog K₁log K₂
Ni(II)2.852.30
Co(II)2.502.05

Data is for the parent benzimidazole and serves as a reference.

The formation of stable chelates with metal ions is a key aspect of the chemical behavior of this compound. This property is not only fundamental to its coordination chemistry but also plays a role in its mechanism as a corrosion inhibitor, where it can form complexes with metal ions on the surface.

Structure Reactivity and Structure Property Relationships in Non Pharmacological Contexts

Impact of Butyl Substituent on Benzimidazole (B57391) Core Electronic Structure and Reactivity

The introduction of a butyl group at the N1 position of the benzimidazole ring, while not drastically altering the fundamental conjugated system, does impart subtle yet significant electronic and steric effects. nih.govnih.gov Comprehensive studies on the closely related N-butyl-1H-benzimidazole have shown that the butyl substituent does not cause a major disruption to the conjugation and structural organization of the benzimidazole core. nih.govnih.gov The bond lengths and angles within the benzimidazole framework remain largely similar to the unsubstituted parent molecule. nih.gov

However, the butyl group, being an electron-donating alkyl group, can influence the electron density of the benzimidazole system through an inductive effect. This can subtly modulate the nucleophilicity and electrophilicity of various positions on the ring. Theoretical calculations, such as those employing Density Functional Theory (DFT), on N-butyl-1H-benzimidazole have provided insights into its electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial in determining its reactivity. nih.gov

Table 1: Calculated Electronic Properties of N-butyl-1H-benzimidazole

PropertyValueSignificance
HOMO Energy-Indicates the ability to donate electrons (nucleophilicity).
LUMO Energy-Indicates the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap-Relates to the chemical reactivity and stability of the molecule.
Dipole Moment-Influences solubility and intermolecular interactions.

The steric bulk of the butyl group can also play a role in directing the approach of reagents, potentially influencing the regioselectivity of reactions involving the benzimidazole core.

Influence of the C5-Amine Group on Aromaticity, Tautomerism, and Protonation States

The presence of an amino group at the C5 position of the benzimidazole ring introduces a powerful electron-donating resonance effect, significantly impacting the electronic landscape of the molecule. This has profound implications for its aromaticity, tautomeric equilibria, and protonation behavior.

In solution, benzimidazole derivatives can exist in a tautomeric equilibrium. chemscene.comnih.govnih.govencyclopedia.pub For 1-butyl-1H-benzimidazol-5-amine, the presence of the C5-amino group can influence the position of this equilibrium. The amino group can engage in resonance, which may favor one tautomeric form over another. The exact tautomeric ratio is also influenced by the solvent and pH. nih.gov

The protonation state of this compound is complex, with multiple potential sites for protonation: the N3 nitrogen of the imidazole (B134444) ring and the exocyclic amino group. The basicity of these sites is influenced by the electronic effects of the substituents. The electron-donating butyl group at N1 and the amino group at C5 both increase the electron density on the benzimidazole ring system, which would be expected to enhance the basicity of the N3 nitrogen. The pKa values of the conjugate acids are critical parameters that determine the predominant species at a given pH.

Table 2: Potential Protonation Equilibria of this compound

pH RangePredominant SpeciesKey Features
Strongly AcidicDiprotonatedProtonation at both N3 and the C5-amino group.
Moderately AcidicMonoprotonated (N3)Preferential protonation at the more basic N3 position.
Neutral/Weakly BasicNeutralThe unprotonated form of the molecule.
Strongly BasicAnionic (deprotonated N-H)Unlikely under normal conditions due to the N-butyl substitution.

Modulating Chemical Reactivity through Substituent Effects (Electronic and Steric)

The chemical reactivity of this compound is a direct consequence of the combined electronic and steric effects of its substituents. The electron-donating nature of both the N-butyl and C5-amino groups makes the benzimidazole ring system more susceptible to electrophilic attack compared to unsubstituted benzimidazole.

Conversely, these electron-donating groups decrease the susceptibility of the ring to nucleophilic attack. The steric hindrance provided by the butyl group at N1 can also influence the approach of reagents, potentially directing reactions to other positions on the molecule.

The amino group at C5 can undergo a variety of chemical transformations, such as diazotization followed by substitution, allowing for the introduction of a wide range of other functional groups. This makes this compound a versatile intermediate for the synthesis of more complex molecules.

Correlation between Molecular Structure and Performance in Non-Pharmacological Applications

While specific, detailed studies on the non-pharmacological applications of this compound are not extensively reported, the structural features of the molecule suggest its potential utility in several areas. The performance in these applications would be directly correlated with its molecular structure.

Corrosion Inhibition: Benzimidazole derivatives are known to be effective corrosion inhibitors for various metals. nih.govresearchgate.netresearchgate.net The mechanism of inhibition often involves the adsorption of the molecule onto the metal surface, forming a protective layer. The lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic system of this compound can facilitate strong adsorption onto metal surfaces. The butyl group could enhance this protective effect by increasing the surface area covered by the inhibitor molecule. The amino group could further enhance the adsorption through hydrogen bonding or coordination with the metal.

Dye-Sensitized Solar Cells (DSSCs): Benzimidazole derivatives have been investigated as components in electrolytes for DSSCs. nih.govresearchgate.net In this context, the electronic properties of the benzimidazole derivative are crucial. The ability of this compound to interact with the components of the DSSC, such as the semiconductor and the redox mediator, would be influenced by its HOMO/LUMO levels and dipole moment, which are in turn determined by the N-butyl and C5-amino substituents.

Organic Electronics: The conjugated π-system of the benzimidazole core, combined with the electron-donating substituents, suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The specific electronic properties endowed by the butyl and amino groups would influence charge transport and luminescence characteristics.

Table 3: Structure-Performance Correlation in Potential Non-Pharmacological Applications

ApplicationKey Structural FeatureExpected Performance Impact
Corrosion Inhibition Nitrogen lone pairs, π-electron system, butyl group sizeEnhanced adsorption on metal surfaces, leading to improved corrosion protection. nih.gov
Dye-Sensitized Solar Cells HOMO/LUMO energy levels, dipole momentModulation of charge transfer kinetics and overall cell efficiency. nih.govresearchgate.net
Organic Electronics Conjugated π-system, electron-donating groupsTunable charge transport and photophysical properties for use in electronic devices.

Further empirical research is necessary to fully elucidate and optimize the performance of this compound in these and other non-pharmacological applications.

Emerging Research Frontiers and Future Directions

Development of Novel Synthetic Methodologies with Enhanced Sustainability and Atom Economy

The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that are often inconsistent with the principles of green chemistry, requiring harsh conditions or toxic reagents. chemmethod.comfrontiersin.org Current research is focused on developing more sustainable pathways that offer high yields, reduced waste, and improved safety profiles.

Recent advancements in green chemistry are highly applicable to the synthesis of 1-butyl-1H-benzimidazol-5-amine. mdpi.comeijppr.com Methodologies such as microwave-assisted synthesis, the use of eco-friendly solvents like water or polyethylene (B3416737) glycol (PEG), and solvent-free reactions catalyzed by reusable solids are at the forefront. frontiersin.orgmdpi.com For instance, the condensation of a substituted o-phenylenediamine (B120857) with an aldehyde can be efficiently carried out under microwave irradiation, significantly reducing reaction times from hours to minutes. nih.gov

A key metric for evaluating the sustainability of a chemical process is atom economy , which measures the efficiency with which atoms from the reactants are incorporated into the desired product. A hypothetical green synthesis of this compound could involve the condensation of N¹-butyl-4-nitrobenzene-1,2-diamine followed by reduction, or more directly, the reaction of N¹-butylbenzene-1,2,4-triamine with formic acid.

Consider the reaction with formic acid:

Reactants: N¹-butylbenzene-1,2,4-triamine (C₁₀H₁₆N₃, MW: 178.26 g/mol ) and Formic Acid (CH₂O₂, MW: 46.03 g/mol )

Product: this compound (C₁₁H₁₅N₃, MW: 189.26 g/mol )

By-products: 2 molecules of Water (H₂O, MW: 18.02 g/mol )

The theoretical atom economy for this reaction would be calculated as:

Atom Economy = (MW of Product / Sum of MW of all Reactants) x 100 Atom Economy = (189.26 / (178.26 + 46.03)) x 100 ≈ 84.4%

This demonstrates a highly efficient process, where the majority of atoms from the reactants are incorporated into the final product.

Table 1: Comparison of Sustainable Synthetic Methods for Benzimidazole Derivatives

Method Catalyst/Medium Advantages Typical Yields Reference
Microwave Irradiation Montmorillonite K10 Rapid reaction times, solvent-free option, high yields. 80-98% eijppr.com
Ultrasonic Irradiation Tetrabutylammonium fluoride (B91410) (TBAF) in water Ambient temperature, high chemoselectivity, excellent yields. ~95% frontiersin.org
Green Solvent Polyethylene Glycol (PEG-400) Recyclable solvent, facilitates water removal, mild conditions. High mdpi.commdpi.com
Metal-Free Oxidative Amination Iodine (I₂) with TBHP Avoids toxic heavy metals, sustainable. Good mdpi.com
Natural Acid Catalysis Pineapple Juice Biodegradable catalyst, room temperature, simple workup. ~92% mdpi.com

Advanced Computational Modeling for Predictive Chemical Synthesis and Property Design

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby accelerating the design of new materials and synthetic pathways. Density Functional Theory (DFT) is a particularly valuable method for studying benzimidazole derivatives. nih.govmdpi.com

A comprehensive computational study on the related compound N-butyl-1H-benzimidazole using the DFT/B3LYP method provides a blueprint for how this compound could be analyzed. nih.gov Such studies can predict optimized molecular geometry, electronic properties like the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). nih.govmdpi.com

For this compound, the introduction of the electron-donating amine group at the C5 position is expected to significantly alter the electronic landscape compared to the unsubstituted N-butyl-1H-benzimidazole. Computational models can precisely quantify these effects:

Increased Electron Density: The amine group will increase electron density in the benzene (B151609) portion of the benzimidazole core.

Modified HOMO-LUMO Gap: The energy of the Highest Occupied Molecular Orbital (HOMO) is expected to increase, leading to a smaller HOMO-LUMO gap. This suggests the molecule could be more reactive and possess different electronic and optical properties.

Molecular Electrostatic Potential (MEP): The MEP map would show a region of high negative potential around the 5-amine group, indicating its availability for electrophilic attack or hydrogen bonding, a key interaction in materials science.

These predictive models are crucial for designing molecules with specific properties, such as tailored conductivity for electronic applications or specific binding affinities for use in sensors or catalysts.

Table 2: Predicted Computational Data for this compound (Hypothetical)

Parameter Predicted Value/Observation Significance
HOMO Energy Higher than unsubstituted analog Indicates greater ease of electron donation; higher reactivity.
LUMO Energy Minor change expected The amine group primarily affects the occupied orbitals.
HOMO-LUMO Gap Smaller than unsubstituted analog Suggests potential for applications in electronics and photonics.
Dipole Moment Increased Enhanced polarity could improve solubility and intermolecular interactions.
MEP Minimum Localized near the 5-amine nitrogen Predicts sites for hydrogen bonding and coordination.

Exploration of Undiscovered Non-Pharmacological Applications in Diverse Chemical Fields

While the pharmacological potential of benzimidazoles is well-documented, research into their non-pharmacological applications is a growing field. The unique structure of this compound makes it a candidate for several advanced material applications.

Corrosion Inhibition: Benzimidazole derivatives are known to be effective corrosion inhibitors for metals, particularly steel in acidic environments. nih.govnih.gov They function by adsorbing onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. The nitrogen atoms in the imidazole (B134444) ring and the additional amine group in this compound can act as strong coordination sites, anchoring the molecule to the metal surface. The butyl group can enhance this protective effect by creating a hydrophobic barrier.

Organic Electronics: The conjugated π-system of the benzimidazole core is essential for charge transport, making these compounds suitable for use in organic electronics. The related N-butyl-1H-benzimidazole has been investigated as an electrolyte for dye-sensitized solar cells. nih.govnih.gov The addition of the 5-amine group in the target molecule would likely tune its electronic properties, potentially enhancing its performance as a hole-transporting material or as a component in organic light-emitting diodes (OLEDs).

Specialty Polymers and Materials: The primary amine group at the C5 position serves as a reactive handle for polymerization. This allows this compound to be incorporated as a monomer into polymers like polyamides or polyimides. The resulting materials would benefit from the inherent properties of the benzimidazole unit, such as high thermal stability and chemical resistance, making them suitable for high-performance applications in aerospace and electronics.

Table 3: Potential Non-Pharmacological Applications

Application Area Role of this compound Key Structural Features
Corrosion Inhibition Forms a protective film on metal surfaces. Imidazole and amine nitrogen atoms for surface adsorption; butyl group for hydrophobicity.
Organic Electronics Component in charge transport layers or electrolytes. Conjugated benzimidazole ring system; amine group for electronic tuning.
High-Performance Polymers Monomer for creating thermally stable polymers. Reactive amine group for polymerization; rigid benzimidazole core for stability.
Chemical Sensors Ligand for detecting specific metal ions or analytes. Nitrogen atoms act as binding sites, with detection via electrochemical or optical changes.

Integration with High-Throughput Screening for Materials and Catalysts Discovery

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify candidates with desired properties, dramatically accelerating the discovery process. This methodology, traditionally used in drug discovery, is increasingly being applied to materials science and catalysis.

For this compound, HTS can be used to rapidly explore its potential in various applications. A library of benzimidazole derivatives, including the target compound, could be synthesized and then screened in parallel.

Materials Discovery: Using microarray technologies, thousands of polymers derived from different benzimidazole monomers (including this compound) could be printed onto a surface. These arrays could then be screened for properties such as protein binding, cell adhesion, or specific surface characteristics, quickly identifying lead materials for biomedical devices or coatings.

Catalyst Discovery: The benzimidazole core can act as a ligand for metal catalysts. An HTS approach could be used to screen combinations of various benzimidazole derivatives and metal salts for catalytic activity in specific reactions. For example, a library of potential catalysts could be tested for their ability to promote a key chemical transformation, with the most effective combinations identified through rapid analysis of the reaction products.

Table 4: Hypothetical High-Throughput Screening Workflow for Catalyst Discovery

Step Action Technology/Method Purpose
1. Library Generation Synthesize a diverse library of benzimidazole derivatives, including this compound. Automated parallel synthesis. Create a wide range of potential ligands.
2. Array Preparation In a microplate format, combine each benzimidazole ligand with a panel of different metal salts. Liquid handling robotics. Generate a large matrix of potential catalysts.
3. Reaction Screening Add reactants for a target chemical reaction to each well. Automated plate readers. Test the catalytic activity of each unique combination in parallel.
4. Hit Identification Analyze the product formation in each well using a rapid detection method (e.g., fluorescence, mass spectrometry). High-throughput analytics. Identify the most active and selective catalyst "hits".
5. Validation Resynthesize and re-test the top hits on a larger scale to confirm their catalytic performance. Standard laboratory synthesis and analysis. Validate the initial screening results.

Q & A

Advanced Research Question

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC₅₀ values can be determined via dose-response curves.
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.
  • Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., PDB ID 1M17). Compare results with structural analogs like 5-bromo-benzimidazole derivatives to identify key pharmacophores .

How should researchers address contradictions in reported bioactivity data for benzimidazole derivatives?

Advanced Research Question
Discrepancies may arise from:

  • Solubility Issues : Use DMSO stocks with <0.1% concentration to avoid solvent interference.
  • Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays) and include internal controls.
  • Structural Analog Analysis : Compare data with analogs (e.g., 2-isopropyl-1H-benzimidazol-5-amine) to isolate substituent effects. For example, bulky alkyl groups may enhance membrane permeability but reduce target affinity .

What methodologies are effective for improving the pharmacokinetic profile of this compound?

Advanced Research Question

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS. Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation.
  • QSAR Modeling : Use MOE or Schrödinger to correlate logP values with bioavailability. Optimal logP ranges (2–3) balance solubility and permeability.
  • Prodrug Design : Synthesize phosphate or acetylated derivatives to enhance aqueous solubility .

How can researchers investigate the compound’s interaction with DNA or RNA?

Advanced Research Question

  • Spectroscopic Techniques :
    • UV-Vis Titration : Monitor hypochromic shifts upon DNA binding (e.g., CT-DNA at 260 nm).
    • Fluorescence Quenching : Use ethidium bromide displacement assays to calculate binding constants (Kₐ).
  • Circular Dichroism (CD) : Detect conformational changes in DNA (B-to-Z transitions) upon ligand interaction.
  • Molecular Dynamics (MD) : Simulate binding to telomeric sequences (e.g., d(TTAGGG)₂) using AMBER or GROMACS .

What advanced strategies are available for resolving crystallographic disorder in this compound derivatives?

Advanced Research Question

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.
  • Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion artifacts.
  • Hirshfeld Surface Analysis : CrystalExplorer software can visualize weak interactions (e.g., C-H···π) contributing to packing .

How do structural modifications to the benzimidazole core alter electronic properties?

Advanced Research Question

  • DFT Calculations : Gaussian09 or ORCA can compute HOMO-LUMO gaps. Electron-donating groups (e.g., -NH₂) lower the gap, enhancing charge transfer.
  • Cyclic Voltammetry : Measure oxidation potentials in acetonitrile (0.1 M TBAPF₆). Compare with analogs like 1-methylsulfonyl derivatives to assess substituent effects on redox behavior .

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